molecular formula C5H9F3N2O4S B2837076 (S)-2-((N-(2,2,2-trifluoroethyl)sulfamoyl)amino)propanoic acid CAS No. 1604282-37-2

(S)-2-((N-(2,2,2-trifluoroethyl)sulfamoyl)amino)propanoic acid

Cat. No.: B2837076
CAS No.: 1604282-37-2
M. Wt: 250.19
InChI Key: QLPMEGHPEKSULP-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((N-(2,2,2-trifluoroethyl)sulfamoyl)amino)propanoic acid is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials science . The presence of the trifluoromethyl group enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific and industrial applications.

Preparation Methods

The synthesis of (S)-2-((N-(2,2,2-trifluoroethyl)sulfamoyl)amino)propanoic acid typically involves radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved through various synthetic routes, including the use of trifluoromethylating agents under specific reaction conditions. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

(S)-2-((N-(2,2,2-trifluoroethyl)sulfamoyl)amino)propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-2-((N-(2,2,2-trifluoroethyl)sulfamoyl)amino)propanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-2-((N-(2,2,2-trifluoroethyl)sulfamoyl)amino)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

(S)-2-((N-(2,2,2-trifluoroethyl)sulfamoyl)amino)propanoic acid can be compared with other compounds that contain trifluoromethyl groups. Similar compounds include:

    Trifluoromethylated amino acids: These compounds share the trifluoromethyl group and are used in similar applications.

    Trifluoromethylated sulfonamides: These compounds also contain the trifluoromethyl group and exhibit similar chemical and biological properties.

The uniqueness of this compound lies in its specific structure and the combination of functional groups, which confer distinct reactivity and biological activity compared to other trifluoromethylated compounds .

Properties

IUPAC Name

(2S)-2-(2,2,2-trifluoroethylsulfamoylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3N2O4S/c1-3(4(11)12)10-15(13,14)9-2-5(6,7)8/h3,9-10H,2H2,1H3,(H,11,12)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPMEGHPEKSULP-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NS(=O)(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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